2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
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Overview
Description
2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a thiazolidine derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products
Scientific Research Applications
2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog with similar structural features.
5,5-Dimethylthiazolidine-4-carboxylic acid: Another related compound with a similar thiazolidine ring structure.
Uniqueness
2-(Amino(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N2O4S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-[amino(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4S/c1-8(2)4(7(13)14)10-5(15-8)3(9)6(11)12/h3-5,10H,9H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
PPYRCPVAMQAWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)N)C(=O)O)C |
Origin of Product |
United States |
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